(S)-2-(4-Chlorophenyl)pyrrolidine
Overview
Description
“(S)-2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number 1217651-75-6 and a linear formula of C10H12ClN . It has a molecular weight of 181.66 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . and is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-(4-chlorophenyl)pyrrolidine . The InChI code is 1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 . The InChI key is CIHHGGKKRPPWSU-JTQLQIEISA-N .Physical And Chemical Properties Analysis
“(S)-2-(4-Chlorophenyl)pyrrolidine” is a liquid with a molecular weight of 181.66 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Stereoselective Behavior in Medicinal Chemistry
The stereoselective behavior of (S)-2-(4-Chlorophenyl)pyrrolidine derivatives has been examined, particularly focusing on their role as L-type calcium channel blockers. A specific example is the functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine. Research has shown that the stereocenter at C-2 of the pyrrolidine ring influences its functional, electrophysiological, and binding properties. This highlights the compound's potential in cardiovascular applications and its significance in medicinal chemistry (Carosati et al., 2009).
Synthesis of Arylsulfonylpyrrolidines
Another application is seen in the field of organic synthesis, where (S)-2-(4-Chlorophenyl)pyrrolidine derivatives are used in the synthesis of 1-(arylsulfonyl)pyrrolidines. The acid-catalyzed reaction involving 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine and phenols under mild conditions illustrates the versatility of these compounds in generating pyrrolidine-1-sulfonylarene derivatives, potentially useful in various industrial applications (Smolobochkin et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for “(S)-2-(4-Chlorophenyl)pyrrolidine” are not available, it’s worth noting that pyrrolidine derivatives are a significant area of research in pharmacology . Their versatility makes them a promising scaffold for the development of novel biologically active compounds and drug candidates .
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426554 | |
Record name | (S)-2-(4-chlorophenyl) pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Chlorophenyl)pyrrolidine | |
CAS RN |
1217651-75-6 | |
Record name | (S)-2-(4-chlorophenyl) pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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